5-Nitrobenzene-1,3-diol
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Overview
Description
5-Nitrobenzene-1,3-diol is a natural product found in Stigmatella erecta with data available.
Scientific Research Applications
Chemical Synthesis and Structural Analysis :
- 5-Nitrobenzene-1,3-diol has been used in the synthesis of 1,3-Dimethoxy-2-Nitrobenzene through processes like sulfonation, nitration, and hydrolysis (Zhang Chun-xia, 2011).
- A study on the crystal structures of 1,3-diiodo-5-nitrobenzene and related compounds revealed insights into molecular interactions and packing in these structures (E. Bosch, Nathan P. Bowling, Erin D. Speetzen, 2022).
- Research on the electron attachment to nitrobenzene derivatives, including 1,3-nitrotoluene, provided insights into the structures of negative ions formed in these compounds (N. Asfandiarov, S. Pshenichnyuk, V. G. Lukin, I. Pshenichnyuk, A. Modelli, Š. Matejčík, 2007).
Environmental and Material Science Applications :
- Studies on the electrochemical reduction of nitrobenzene at carbon nanotube electrodes showed high activity for nitrobenzene reduction, demonstrating its potential in environmental remediation (Yuping Li, H. Cao, Chenming Liu, Yi Zhang, 2007).
- Research into the Fe0 reduction of nitrobenzene in synthetic wastewater highlighted the environmental pollutant aspect of nitrobenzene and its degradation using zerovalent iron (R. Mantha, K. Taylor, N. Biswas, J. K. Bewtra, 2001).
- A study on the crystal structure of 2-(3-nitrophenyl)-1,3-dithiane provided insights into molecular arrangements and interactions, which are crucial for understanding the material properties of nitrobenzene derivatives (I. Caracelli, J. Zukerman-Schpector, H. A. Stefani, O. Gozhina, E. Tiekink, 2015).
Advanced Analytical Techniques :
- Investigations into hydrogen bonding in substituted nitroanilines, such as 1,3-diamino-4-nitrobenzene, contributed to our understanding of molecular interactions and structure in nitroaromatic compounds (C. Glidewell, D. Cannon, A. Quesada, J. N. Low, S. A. McWilliam, J. Skakle, J. Wardell, 2001).
- The study of nitrobenzene degradation in Fenton-like systems using Cu(II) as a catalyst provided valuable insights into the chemical processes involved in environmental pollutant degradation (D. Nichela, A. M. Berkovic, M. Costante, M. P. Juliarena, F. Einschlag, 2013).
properties
Product Name |
5-Nitrobenzene-1,3-diol |
---|---|
Molecular Formula |
C6H5NO4 |
Molecular Weight |
155.11 g/mol |
IUPAC Name |
5-nitrobenzene-1,3-diol |
InChI |
InChI=1S/C6H5NO4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,8-9H |
InChI Key |
VNIXZWLYQDIGNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)O)[N+](=O)[O-] |
synonyms |
5-nitroresorcinol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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